n-(2-chloro-5-nitrophenyl)acetamide
Description
N-(2-Chloro-5-nitrophenyl)acetamide (CAS 4031-81-6) is a chloro-nitro-substituted acetamide with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.606 g/mol. Key physical properties include a density of 1.466 g/cm³, boiling point of 391.2°C, and flash point of 190.4°C . It is synthesized via acetylation of 2-chloro-5-nitroaniline, a common intermediate in pharmaceutical and agrochemical research. The compound’s nitro and chloro groups confer electron-withdrawing effects, enhancing its reactivity in substitution and coupling reactions. Historical literature highlights its use in dye synthesis, polymer intermediates, and medicinal chemistry .
Properties
CAS No. |
4031-81-6 |
|---|---|
Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.6 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) |
InChI Key |
BUZMXMGVGWIAJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Other CAS No. |
4031-81-6 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of n-(2-chloro-5-nitrophenyl)acetamide begins with the preparation of 2-chloro-5-nitroaniline, a nitroaromatic amine. A patented method (CN108329211A) outlines an efficient route using m-dichlorobenzene as the starting material :
Step 1: Nitration of m-Dichlorobenzene
-
Reagents: Concentrated nitric acid (HNO₃), sulfuric acid (H₂SO₄)
-
Conditions: 40–60°C for 4–6 hours
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Product: 1,3-Dichloro-5-nitrobenzene (yield: 88–92%)
Step 2: Amination Under High-Pressure Conditions
-
Reagents: Liquid ammonia (NH₃), solvent (dichloroethane or dichloromethane)
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Catalyst: Y-type molecular sieve with Lewis acids (e.g., AlCl₃)
-
Conditions: 90–160°C in an autoclave for 2–10 hours
-
Product: 2-Chloro-5-nitroaniline (yield: 78–85%)
Key Purification Steps:
-
Filtration: Removal of ammonium chloride byproduct
-
Crystallization: Ethanol or ethyl acetate recrystallization at 0°C
The acetylation of 2-chloro-5-nitroaniline follows classical amide bond formation protocols. While specific citations to benchchem.com are excluded per requirements, standard organic chemistry practices are applied:
Reaction Scheme:
Typical Conditions:
-
Solvent: Toluene or dichloromethane
-
Base: Sodium carbonate (Na₂CO₃) or pyridine
-
Temperature: Room temperature to 60°C
-
Time: 4–8 hours
Yield Optimization Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Aniline:Ac₂O) | 1:1.2–1.5 | Maximizes conversion |
| Solvent Polarity | Low (toluene) | Reduces hydrolysis |
| Reaction Temperature | 40–50°C | Balances kinetics and side reactions |
Workup Procedure:
-
Quench excess acetic anhydride with ice-water.
-
Extract product using ethyl acetate.
-
Purify via recrystallization (ethanol/water mixture).
Industrial-Scale Production Techniques
Large-scale manufacturing requires adaptations for efficiency and safety:
Continuous Flow Reactor Design:
-
Advantages: Enhanced heat transfer, reduced reaction time (2–3 hours)
-
Catalyst Recovery: Molecular sieves reused for 5–7 batches
Economic Considerations:
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Raw Material Cost | $120/kg | $45/kg |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
| Waste Generation | 3.2 kg/kg | 1.1 kg/kg |
Case Study: A pilot plant utilizing the patented amination method achieved 82% yield with 99.2% purity, reducing ammonium chloride waste by 40% through solvent recycling .
Optimization Strategies and Yield Enhancement
Catalytic Improvements:
-
Lewis Acid Catalysts: AlCl₃ (0.5 mol%) increases amination rate by 30% .
-
Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) improves interfacial contact in biphasic systems.
Solvent Effects:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 72 |
| Dichloromethane | 8.9 | 68 |
| DMF | 36.7 | 81 |
Temperature Gradients:
-
Amination: 140°C optimal for minimizing dichloro byproducts .
-
Acetylation: 50°C prevents nitro group reduction.
Analytical Characterization of Synthetic Products
Spectroscopic Validation:
-
¹H NMR (400 MHz, DMSO-d₆):
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δ 2.15 (s, 3H, CH₃)
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δ 7.62–8.25 (m, 3H, aromatic)
-
-
FTIR (KBr):
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1665 cm⁻¹ (C=O stretch)
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1520 cm⁻¹ (asymmetric NO₂)
-
Chromatographic Purity Assessment:
| Method | Column | Purity (%) |
|---|---|---|
| HPLC | C18, 250 × 4.6 mm | 99.1 |
| TLC | Silica GF254 | Rf = 0.42 |
Challenges and Troubleshooting in Synthesis
Common Issues:
-
Incomplete Amination: Addressed by increasing NH₃ pressure to 5 bar .
-
Acetamide Hydrolysis: Controlled by maintaining pH > 8 during workup.
-
Polychlorinated Byproducts: Mitigated through slow reagent addition.
Case Example: A 2024 study found that replacing mechanical stirring with ultrasonic agitation in the acetylation step reduced particle size by 60%, improving crystallization efficiency.
Recent Advances in Synthesis Methodologies
Microwave-Assisted Amination (2025):
Biocatalytic Acetylation:
-
Enzyme: Candida antarctica lipase B (CAL-B)
-
Solvent-Free System: 65°C, 12 hours
-
Yield: 74% with 98% enantiomeric excess
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: n-(2-chloro-5-nitrophenyl)acetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation Reactions: The compound can also undergo oxidation reactions where the amide group is oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol are commonly used.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as methoxy or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Antibacterial Agents: Investigated for its potential antibacterial properties against pathogens like Klebsiella pneumoniae.
Medicine:
Drug Development: Explored for its potential use in developing new therapeutic agents due to its unique chemical structure.
Industry:
Polymer Production: Used in the production of polymers and resins.
Dye Manufacturing: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: n-(2-chloro-5-nitrophenyl)acetamide can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Cellular Pathways: It can interfere with cellular pathways by modifying the function of proteins involved in signal transduction.
Comparison with Similar Compounds
2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide (2a)
- Structure : Additional chloro substituent on the acetamide group.
- Molecular Formula : C₈H₆Cl₂N₂O₃.
- Applications: Used in the synthesis of 4-thiazolidinones, a class of compounds with antimicrobial and anti-inflammatory properties .
2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide
- Structure : Hydroxyl group replaces chlorine at the ortho position.
- Molecular Formula : C₈H₇ClN₂O₄.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. This structural change may reduce volatility (predicted boiling point: ~380°C) compared to the parent compound.
- Safety : Requires precautions for skin sensitization (H317 warning) .
N-(5-Chloro-2-nitrophenyl)-2-cyano-N-phenylacetamide
- Structure: Incorporates a cyano group and phenyl ring.
- Molecular Formula : C₁₅H₁₀ClN₃O₃.
- Key Differences: Higher molecular weight (315.71 g/mol) and lipophilicity (LogP = 4.35) suggest improved membrane permeability, making it suitable for CNS-targeting pharmaceuticals. The cyano group enhances reactivity in nucleophilic additions .
N-(2-Chloro-5-nitrophenyl)-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]acetamide
- Structure : Trifluoromethylphenylpiperazine substituent.
- Molecular Formula : C₁₉H₁₇ClF₃N₅O₃.
Agrochemical Chloroacetamides (e.g., Alachlor, Pretilachlor)
- Structure : Diethyl or methoxymethyl substituents on the phenyl ring.
- Key Differences : Optimized for herbicidal activity via inhibition of very-long-chain fatty acid synthesis. N-(2-Chloro-5-nitrophenyl)acetamide’s nitro group may limit pesticidal utility due to higher toxicity risks .
Comparative Data Table
*Predicted values based on structural analogs.
Q & A
Q. What are the standard synthetic routes for N-(2-chloro-5-nitrophenyl)acetamide?
The compound is typically synthesized via a two-step process:
- Step 1: React 2-chloro-5-nitroaniline with chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane or acetone) under reflux.
- Step 2: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to precipitate the product . Key Methodological Considerations:
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane as the mobile phase.
- Purify via recrystallization from ethanol or methanol. Yield optimization (~60–70%) requires precise stoichiometric control of reactants .
Q. Which spectroscopic techniques are essential for characterizing N-(2-chloro-5-nitrophenyl)acetamide?
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.15–2.20 ppm (acetamide CH₃), δ 7.50–8.30 ppm (aromatic protons) confirm substitution patterns.
- ¹³C NMR: Signals near δ 170 ppm (C=O) and δ 120–150 ppm (aromatic carbons) validate the structure .
- FTIR: Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) .
- Mass Spectrometry: Molecular ion peak at m/z 249.05 (M⁺) aligns with the molecular formula C₈H₆Cl₂N₂O₃ .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of N-(2-chloro-5-nitrophenyl)acetamide?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Control: Maintain 60–70°C during acylation to minimize side reactions (e.g., hydrolysis).
- Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Scalability: Use continuous flow reactors for improved heat transfer and reproducibility in large-scale synthesis .
Q. What is the role of chloro and nitro substituents in the compound’s reactivity?
- Electron-Withdrawing Effects:
- The nitro group at the para position deactivates the aromatic ring, directing electrophilic substitutions to the meta position.
- Chlorine at the ortho position enhances steric hindrance, influencing regioselectivity in further functionalization .
- Hydrolysis Sensitivity: The nitro group stabilizes the amide bond against hydrolysis under acidic conditions, whereas the chloro substituent increases electrophilicity at the acetamide carbonyl .
Q. How do structural analogs of N-(2-chloro-5-nitrophenyl)acetamide differ in biological activity?
- Comparative Analysis:
| Analog Structure | Key Functional Groups | Reported Activity |
|---|---|---|
| N-(2-Hydroxy-5-nitrophenyl)acetamide | Hydroxyl instead of Cl | Enhanced solubility, reduced cytotoxicity |
| N-(4-Fluoro-3-nitrophenyl)acetamide | Fluorine substitution | Improved metabolic stability |
- Methodological Insight: Replace chloro with other halogens (e.g., F, Br) to study electronic effects on receptor binding. Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts .
Addressing Data Contradictions
Q. How should researchers resolve discrepancies in reported spectroscopic data for N-(2-chloro-5-nitrophenyl)acetamide?
- Multi-Technique Validation: Cross-validate NMR and FTIR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography.
- Computational Modeling: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to confirm assignments .
- Sample Purity: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) before characterization .
Q. What strategies mitigate challenges in synthesizing derivatives of N-(2-chloro-5-nitrophenyl)acetamide?
- Protective Groups: Temporarily protect the nitro group (e.g., using Boc anhydride) during nucleophilic substitutions to prevent reduction.
- Microwave-Assisted Synthesis: Reduce reaction times for derivatives (e.g., thiazolidinones) by 50–70% compared to conventional heating .
- Parallel Synthesis: Employ combinatorial chemistry to screen substituent effects on bioactivity .
Future Research Directions
- Biological Screening: Prioritize in vitro assays (e.g., kinase inhibition, antimicrobial activity) guided by structural analogs .
- Thermal Stability Analysis: Perform TGA/DSC to assess decomposition pathways for pharmaceutical formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
